N-(3-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine
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Overview
Description
N-(3-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro and methyl group on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
The synthesis of N-(3-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 3-chloro-4-methylaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the imidazole ring. The product is then purified by recrystallization from ethanol .
Chemical Reactions Analysis
N-(3-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted imidazole derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt fungal cell membranes .
Comparison with Similar Compounds
N-(3-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a chloro and methyl group on the phenyl ring but has a thiazole ring instead of an imidazole ring.
N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: This compound has a similar phenyl ring substitution pattern but contains a benzamide group instead of an imidazole ring.
Properties
Molecular Formula |
C10H12ClN3 |
---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C10H12ClN3/c1-7-2-3-8(6-9(7)11)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14) |
InChI Key |
OAECVLYURDCEQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NCCN2)Cl |
Origin of Product |
United States |
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